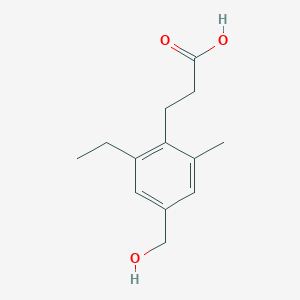
3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid is an organic compound that belongs to the class of phenylpropionic acids. These compounds are characterized by a phenyl group attached to a propionic acid moiety. This particular compound features additional substituents on the phenyl ring, including ethyl, hydroxymethyl, and methyl groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of a substituted benzene ring followed by subsequent functional group transformations. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction temperatures are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-(2-Ethyl-4-carboxy-6-methyl-phenyl)-propionic acid.
Reduction: Formation of 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)-propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may influence intracellular signaling pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar phenylpropionic acid structure.
Naproxen: Another NSAID with a similar structure but different substituents on the phenyl ring.
Uniqueness
3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)propionic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-[2-ethyl-4-(hydroxymethyl)-6-methylphenyl]propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-3-11-7-10(8-14)6-9(2)12(11)4-5-13(15)16/h6-7,14H,3-5,8H2,1-2H3,(H,15,16) |
InChI Key |
STMFOFICBMTQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)CO)C)CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














